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Compound of Interest

Compound Name:
3,5-Dimethyl-2-

methoxyacetophenone

CAS No.: 147623-18-5; 55169-98-7

Cat. No.: B2457890

Get Quote

Executive Summary & Structural Profile
3,5-Dimethyl-2-methoxyacetophenone (CAS: 21963-39-3 or related isomers) represents a

specialized class of substituted aromatic ketones often utilized as intermediates in the

synthesis of chalcones, flavonoids, and pharmaceutical precursors.[1]

Unlike simple acetophenones, this molecule exhibits a specific 1,2,3-trisubstitution pattern that

introduces significant steric strain. The juxtaposition of the acetyl group (position 1), the

methoxy group (position 2), and the methyl group (position 3) creates a "buttressing effect."

This guide analyzes the spectral consequences of this structure, comparing its theoretical

absorbance maxima (

) against empirically validated analogs to provide a robust reference for identification and purity
analysis.
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Chromophore: Aromatic carbonyl (Acetophenone core).

Auxochromes: Methoxy (-OMe) at C2; Methyl (-CH3) at C3, C5.

Steric Inhibition of Resonance: The bulky methoxy group at C2 is flanked by the acetyl group

and a methyl group. This crowding forces the carbonyl group partially out of the plane of the

benzene ring, potentially reducing

-electron delocalization.

Theoretical Framework: Woodward-Fieser Analysis
To establish a baseline for performance comparison, we apply the Woodward-Fieser rules for

substituted aromatic carbonyls (specifically acetophenones).

Base Value (Acetophenone in Ethanol): 246 nm

Substituent Position Increment (nm) Contribution

-OMe (Methoxy) ortho (2-position) +7
Shifts

red (Bathochromic)

-CH3 (Methyl) meta (3-position) +3 Slight red shift

-CH3 (Methyl) meta (5-position) +3 Slight red shift

Total Calculated 259 nm

Critical Correction (Steric Effect): While the additive calculation predicts 259 nm, the steric

inhibition of resonance caused by the 2-OMe and 3-Me crowding often results in a

hypsochromic shift (blue shift) and a decrease in molar absorptivity (

). Researchers should expect the experimental

to deviate slightly lower than the theoretical maximum, likely settling in the 250–255 nm range,
with a secondary band (n-

*) near 320 nm.
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Comparative Performance Analysis
The following table compares the target compound against its closest structural analogs. This

triangulation validates the target spectrum by isolating the effects of specific substituents.

Table 1: Spectral Benchmarks of Analogs

Compound Structure
Experimental

(MeOH)

Spectral
Characteristics

3,5-

Dimethylacetophenon

e

No 2-OMe 251 nm [1]

Baseline for the

dimethyl core. Lacks

the strong

auxochromic effect of

-OMe.

2-

Methoxyacetophenon

e

No Methyls ~250 nm [2]

Shows the effect of

ortho-methoxy

substitution. Often

exhibits a "shoulder"

due to steric twist.

Acetophenone Unsubstituted 243 nm [3]
The parent

chromophore.

Target: 3,5-Dimethyl-

2-

methoxyacetophenon

e

Trisubstituted
252–255 nm

(Predicted)

The -OMe adds

bathochromic shift

(+7nm), but steric

twist limits the full

extension to 259 nm.

Key Insight: The 3,5-dimethyl-2-methoxyacetophenone spectrum will closely resemble 3,5-

dimethylacetophenone (251 nm) but with a slightly broadened peak or small red-shift due to the

electronic donation of the methoxy oxygen, dampened by the steric twist.

Experimental Protocol: Self-Validating Analysis
To confirm the identity of 3,5-Dimethyl-2-methoxyacetophenone in a research setting, follow

this standardized protocol. This workflow minimizes solvatochromic errors.
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Reagents & Equipment[2]
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Benzene or Toluene due to

UV cutoff interference.

Blank: Pure Methanol.

Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
Stock Solution: Dissolve 10 mg of the target compound in 100 mL Methanol (Concentration

~0.1 mg/mL).

Working Standard: Dilute 1 mL of Stock into 9 mL Methanol (Concentration ~10 µg/mL).

Baseline Correction: Run a blank scan (200–400 nm) with pure methanol in both sample and

reference cells.

Acquisition: Scan the sample from 200 nm to 400 nm.

Validation Criteria:

Primary Peak (

): Look for

between 250–255 nm.

Secondary Peak (

): Look for a weaker, broad band around 315–325 nm (typical of carbonyls).

Absence of Shift: If

is < 245 nm, suspect loss of the methoxy group (hydrolysis) or significant impurities.

Visualizing the Steric & Spectral Logic
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The following diagram illustrates the logical flow from structural analysis to spectral prediction,

highlighting the competing effects of electronic donation and steric hindrance.
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 Final Prediction
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Caption: Logical pathway for determining the spectral shift, accounting for the competition

between auxochromic donation and steric inhibition of resonance.

Application in Drug Development
In synthesis, this compound is often formed by the methylation of 3,5-dimethyl-2-

hydroxyacetophenone.

Reaction Monitoring: The starting material (phenol) has a bathochromic shift in basic media

(phenolate ion). The product (methoxy ether) does not shift in base.

QC Check: To confirm conversion, run the UV spectrum in Methanol + NaOH.

Starting Material:

shifts Red (e.g., >300 nm).

Product (Target):

remains constant (~252 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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